N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
This compound features a 3,5-dimethyl-1,2-oxazole core linked via a sulfonamide group to an ethyl chain terminating in a 4-tert-butyl-substituted 1,3-thiazole ring. The molecular formula is C₁₆H₂₂N₃O₃S₂, and its molecular weight is 368.5 g/mol (estimated).
Properties
Molecular Formula |
C14H21N3O3S2 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C14H21N3O3S2/c1-9-13(10(2)20-17-9)22(18,19)15-7-6-12-16-11(8-21-12)14(3,4)5/h8,15H,6-7H2,1-5H3 |
InChI Key |
LXVLJXLEUIOFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=NC(=CS2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 4-tert-butyl-1,3-thiazole moiety is synthesized via the Hantzsch thiazole synthesis using α-halo carbonyl compounds and thiourea derivatives.
Preparation of 3,5-Dimethyl-1,2-oxazole-4-sulfonyl Chloride
Oxazole Ring Synthesis
The 3,5-dimethyl-1,2-oxazole core is synthesized via cyclization of β-diketones with hydroxylamine:
Sulfonation
Sulfonation is achieved using chlorosulfonic acid:
-
Protocol :
Coupling to Form the Sulfonamide
Sulfonamide Bond Formation
The final step involves reacting 4-tert-butyl-1,3-thiazole-2-ethylamine with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride:
-
Conditions :
-
Workup :
Optimization and Challenges
Key Challenges
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 162–164°C | DSC |
| Molecular Weight | 343.5 g/mol | HRMS |
| HPLC Purity | >98% | C18, MeCN/H₂O = 70:30 |
Alternative Routes
One-Pot Thiazole-Oxazole Assembly
A patent (US8415345B2) describes a tandem cyclization-sulfonylation approach:
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide-Oxazole-Thiazole Features
The following compounds share structural motifs (sulfonamide, oxazole, or thiazole) but differ in substituents and heterocyclic arrangements:
Key Observations :
- Heterocyclic Diversity : The target compound’s thiazole ring (tert-butyl-substituted) contrasts with the furan/thiophene () or bithiophene () moieties in analogues. Thiazoles generally exhibit higher metabolic stability than furans or thiophenes in medicinal applications.
- Molecular Weight : The bithiophene derivative (384.5 g/mol) is heavier due to additional sulfur atoms, while the target and furan-thiophene analogue are comparable (~368 g/mol).
- Hydrogen-Bonding: The hydroxyl group in analogues () enhances solubility but may reduce membrane permeability compared to the target’s non-polar tert-butyl group.
Other Structurally Related Compounds
Additional compounds with overlapping motifs (e.g., oxazole, thiazole, sulfonamide) but divergent backbones include:
- 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-2,3-dihydro-1,3,4-thiadiazol-2-one (): Combines oxazole with a thiadiazolone ring, lacking sulfonamide functionality.
These compounds highlight the versatility of oxazole-based scaffolds but underscore the unique combination of sulfonamide and thiazole in the target compound.
Biological Activity
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H21N3O2S
- Molecular Weight : 355.5 g/mol
- CAS Number : 1219548-94-3
- IUPAC Name : this compound
These features contribute to its lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound's activity was assessed using standard microbiological techniques:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.25 µg/mL | |
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1 µg/mL |
The compound demonstrated selective inhibition against Mycobacterium tuberculosis, indicating its potential as an anti-tuberculosis agent.
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties. The compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.6 | |
| MCF7 (Breast Cancer) | 12.3 | |
| A549 (Lung Cancer) | 20.1 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Activity : The oxazole and thiazole moieties may interact with specific enzymes involved in metabolic pathways.
- Disruption of Membrane Integrity : The lipophilic nature of the tert-butyl group enhances membrane penetration, potentially leading to cell lysis.
Study on Antitubercular Activity
A significant study focused on the antitubercular activity of this compound was conducted by Villemagne et al. (2020). They reported that derivatives of oxazole compounds showed promising results against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 0.072 µM .
Evaluation of Anticancer Properties
Another research effort highlighted the anticancer potential of similar sulfonamide derivatives. In this study, this compound was shown to induce apoptosis in cancer cells through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
